2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

Catalog No.
S3031648
CAS No.
207347-46-4
M.F
C58H86N8O8Ru2S2
M. Wt
1289.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ru...

CAS Number

207347-46-4

Product Name

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylate;ruthenium(2+);tetrabutylazanium;diisothiocyanate

Molecular Formula

C58H86N8O8Ru2S2

Molecular Weight

1289.63

InChI

InChI=1S/2C16H36N.2C12H8N2O4.2CNS.2Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;;/h2*5-16H2,1-4H3;2*1-6H,(H,15,16)(H,17,18);;;;/q2*+1;;;2*-1;2*+2/p-2

InChI Key

QKXXEUYWTMJGOS-UHFFFAOYSA-L

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)[O-].C(=[N-])=S.C(=[N-])=S.[Ru+2].[Ru+2]

Solubility

not available

Description

Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)ruthenium(II) (N-719 dye) is a ruthenium based polypyridyl mixture used as a photosensitizer. It acts as a medium for effective absorption of photons and transfer of electrons within the electrolytic solar cells.

2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate; ruthenium(2+); tetrabutylazanium; diisothiocyanate is a complex compound that features a unique arrangement of organic and inorganic components. The structure includes a ruthenium ion coordinated with two carboxylate ligands derived from pyridine, specifically 2-(4-carboxypyridin-2-yl) and pyridine-4-carboxylate. The tetrabutylazanium acts as a counterion, while diisothiocyanate serves as a bridging ligand, contributing to the compound's stability and reactivity. The molecular formula is C58H86N8O8RuS2C_{58}H_{86}N_{8}O_{8}RuS_{2}, indicating a large, complex molecular structure that can exhibit diverse chemical behaviors .

The mechanism of action of this complex is unknown due to the lack of specific information on its application.

As with any unknown compound, it is advisable to handle this complex with caution. Ruthenium compounds generally exhibit low to moderate toxicity []. Isothiocyanates can be irritants and may have some degree of toxicity []. The large organic components (carboxylate and TBA) are likely not highly toxic but may irritate skin or eyes.

Safety Precautions:

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
Due to its functional groups:

  • Coordination Chemistry: The ruthenium center can undergo ligand exchange reactions, where the diisothiocyanate ligands can be replaced by other ligands, influencing the electronic properties of the complex.
  • Redox Reactions: Ruthenium(2+) can be oxidized to ruthenium(3+) or reduced to ruthenium(0), allowing it to act as an electron transfer mediator in various chemical processes.
  • Reactivity with Nucleophiles: The carboxylate groups can react with nucleophiles, potentially leading to the formation of amides or esters .

Research indicates that compounds containing ruthenium complexes exhibit significant biological activity, including:

  • Anticancer Properties: Ruthenium-based compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells through mechanisms similar to platinum-based drugs.
  • Antimicrobial Activity: Some studies suggest that these compounds may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition: The complex may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic applications .

The synthesis of 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate; ruthenium(2+); tetrabutylazanium; diisothiocyanate typically involves:

  • Preparation of Ligands: The carboxylic acid derivatives are synthesized through standard organic reactions involving pyridine derivatives.
  • Ruthenium Coordination: The ligands are then combined with a ruthenium precursor, such as ruthenium(II) chloride, under controlled conditions (e.g., temperature and solvent) to facilitate coordination.
  • Formation of Counterion Complex: Tetrabutylammonium salts are added to stabilize the complex and promote solubility in organic solvents.
  • Isolation and Purification: The final product is isolated through crystallization or chromatography techniques .

This compound has potential applications in several fields:

  • Catalysis: Due to its unique electronic properties, it can serve as a catalyst in organic reactions.
  • Photovoltaics: It may be utilized in dye-sensitized solar cells where its light absorption properties enhance energy conversion efficiency.
  • Biomedical

Interaction studies involving this compound focus on:

  • Binding Affinity: Assessing how well the complex binds to various biological targets, including proteins and nucleic acids.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects, particularly its interaction with cellular components.
  • Toxicity Assessments: Evaluating the safety profile of the compound in biological systems to determine potential side effects .

Several compounds share structural or functional similarities with 2-(4-Carboxypyridin-2-yl)pyridine-4-carboxylate; ruthenium(2+); tetrabutylazanium; diisothiocyanate:

Compound NameKey FeaturesUnique Aspects
Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2'-bipyridyl-4,4-dicarboxylato)ruthenium(II)Contains isothiocyanato ligandsDifferent ligand architecture affects reactivity
Ruthenium(II) complexes with bipyridine ligandsCommonly used in catalysisVarying ligand types influence electronic properties
Pyridinium-based ruthenium complexesExhibits similar biological activityDifferent counterions may alter solubility and stability

This compound stands out due to its specific combination of carboxylic acid functionalities and its unique coordination environment around the ruthenium center, which may enhance its reactivity and biological activity compared to other similar compounds .

Dates

Modify: 2023-08-17

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